4-Propoxy-1-naphthaldehyde
Description
Significance of Naphthalene-Based Compounds in Contemporary Chemical Research
The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone of modern organic and medicinal chemistry. orgsyn.orgijrpr.com Its rigid, planar structure and extended π-conjugated system impart unique electronic and photophysical properties, making it a privileged core in a wide array of functional molecules. orgsyn.orgijrpr.com Historically extracted from coal tar, naphthalene and its derivatives are now accessible through advanced catalytic processes, ensuring their continued relevance. ijrpr.com
In medicinal chemistry, the naphthalene moiety is integral to numerous therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anti-neurodegenerative properties. orgsyn.orgsmolecule.com Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) Naproxen, the antifungal agents Naftifine and Terbinafine, and the beta-blocker Propranolol all feature a naphthalene core, highlighting its importance in drug design. smolecule.com Beyond pharmaceuticals, naphthalene derivatives are crucial intermediates in the synthesis of dyes, pigments, and agrochemicals. solubilityofthings.comjmchemsci.com The production of phthalic anhydride, a key precursor for polymers and resins, relies heavily on naphthalene. orgsyn.org Furthermore, contemporary research is actively exploring the potential of functionalized naphthalenes in the development of advanced materials for electronics and energy storage, leveraging their semiconductor properties. orgsyn.org For instance, naphthalene diimides (NDIs) are investigated as n-type semiconductors and have been developed into bioanalytical probes for DNA analysis. researchgate.net
Evolution of Synthetic Strategies for Naphthaldehyde Scaffolds
The synthesis of naphthaldehydes—naphthalene rings bearing an aldehyde (-CHO) functional group—has evolved significantly, moving from classical, often harsh methods to more efficient and selective modern strategies. The aldehyde group is a versatile handle for further chemical transformations, making naphthaldehydes valuable synthetic intermediates. solubilityofthings.com
Historically, the introduction of an aldehyde group onto a naphthalene ring was achieved through established name reactions. These include:
The Reimer-Tiemann reaction , which uses chloroform (B151607) and a strong base to formylate activated naphthols (hydroxy-naphthalenes). orgsyn.org
The Gattermann reaction , which employs hydrogen cyanide and a Lewis acid catalyst to achieve formylation. orgsyn.org
The Vilsmeier-Haack reaction , a widely used method that formylates electron-rich aromatic rings, including activated naphthalenes like 1-alkoxynaphthalene, using a phosphoryl chloride/dimethylformamide (Vilsmeier reagent) system. solubilityofthings.comsmolecule.comsciforum.net
The Sommelet reaction , which converts halomethylnaphthalenes (e.g., 1-chloromethylnaphthalene) into aldehydes using hexamethylenetetramine. orgsyn.org
Oxidation reactions of the corresponding methylnaphthalenes or naphthylcarbinols have also been a common route. orgsyn.orgorgsyn.org
While effective, these classical methods often require harsh conditions, multiple steps, and can suffer from issues with regioselectivity, especially on complex substrates. The advancement of organic synthesis has ushered in an era of transition-metal-catalyzed reactions that offer greater precision and efficiency. Modern strategies increasingly rely on C-H functionalization , which allows for the direct conversion of a carbon-hydrogen bond on the naphthalene ring into a carbon-aldehyde bond, bypassing the need for pre-functionalized starting materials. researchgate.netnih.govsigmaaldrich.com Palladium-, rhodium-, and iridium-catalyzed formylation and related C-H activation reactions have emerged as powerful tools for creating naphthaldehyde scaffolds with high regioselectivity, driven by the use of directing groups or the inherent electronic properties of the substrate. researchgate.netresearchgate.netmdpi.comprepchem.com This evolution towards atom- and step-economic C-H functionalization represents a significant leap forward, enabling the streamlined synthesis of complex, highly substituted naphthaldehydes for advanced applications. sigmaaldrich.comrsc.org
Positioning of 4-Propoxy-1-naphthaldehyde within Functionalized Naphthalene Chemistry
This compound is a specific derivative that exemplifies the role of functionalized naphthaldehydes as versatile building blocks in organic synthesis. smolecule.com Its structure is defined by a naphthalene core substituted with an aldehyde group at the 1-position and a propoxy group (-O-CH₂CH₂CH₃) at the 4-position. This substitution pattern creates a molecule with distinct electronic characteristics: the aldehyde acts as an electron-withdrawing group, while the propoxy group is electron-donating. This electronic push-pull system, combined with the extended π-conjugation of the naphthalene backbone, influences the compound's reactivity and optical properties, making it a valuable precursor for more complex molecular architectures.
The synthesis of this compound is typically achieved through the etherification of 4-hydroxy-1-naphthaldehyde (B1296455) with a propyl halide, such as 1-iodopropane, in the presence of a base. smolecule.com This straightforward modification of a readily available precursor highlights its accessibility for synthetic applications.
As an intermediate, this compound serves as a starting point for constructing a variety of organic molecules. smolecule.com Its primary utility lies in its dual functionality, which allows for selective chemical transformations. Research has demonstrated its use as a key intermediate in the synthesis of specialized molecules. For example, it undergoes condensation with pyrylium (B1242799) salts to produce styryl pyrylium dyes, which have applications due to their broad absorption bands in the visible spectrum. sciforum.net In another application, it is condensed with a pyrazolidinedione to form 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-, a compound with potential use in pharmaceutical and agricultural research. smolecule.com These examples underscore the role of this compound as a tailored building block, where its specific substitution pattern is leveraged to create target molecules with desired functions.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54784-09-7 | |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| IUPAC Name | 4-propoxynaphthalene-1-carbaldehyde | smolecule.com |
| Structure | Naphthalene ring with a -CHO group at C1 and an -OCH₂CH₂CH₃ group at C4 | |
| LogP | 3.4 |
Table 2: Key Research Findings and Reactions of this compound
| Reaction Type | Description | Reagents/Conditions | Product Class | Source(s) |
| Oxidation | The aldehyde group is oxidized to a carboxylic acid. | Potassium permanganate, chromium trioxide | Carboxylic Acid (4-Propoxy-1-naphthoic acid) | smolecule.com |
| Reduction | The aldehyde group is reduced to a primary alcohol. | Sodium borohydride (B1222165), lithium aluminum hydride | Alcohol (4-Propoxy-1-naphthyl alcohol) | smolecule.com |
| Condensation | The aldehyde reacts with active methylene (B1212753) compounds or salts to form larger, conjugated systems. | Pyrazolidinediones, Pyrylium salts | Pyrazolidinedione derivatives, Styryl pyrylium dyes | smolecule.comsciforum.net |
| Substitution | The propoxy group can be substituted under specific conditions. | Strong bases may facilitate substitution. | Various naphthalene derivatives | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
4-propoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCRRYBQRUDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594907 | |
| Record name | 4-Propoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54784-09-7 | |
| Record name | 4-Propoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54784-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms of 4 Propoxy 1 Naphthaldehyde
Chemical Transformations Involving the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.
The electrophilic carbon of the aldehyde group in 4-propoxy-1-naphthaldehyde is susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the synthesis of a wide range of derivatives.
Oximation: The reaction with hydroxylamine (B1172632) leads to the formation of oximes. wikipedia.org These reactions involve the condensation of the aldehyde with hydroxylamine, typically in a suitable solvent, to yield the corresponding aldoxime. wikipedia.org Oxime derivatives of naphthalene (B1677914) compounds have been synthesized and explored for their potential biological activities. nih.gov
Schiff Base Formation: Condensation of this compound with primary amines yields Schiff bases, also known as imines. These reactions are fundamental in coordination chemistry and are used to synthesize ligands for metal complexes. researchgate.netijacskros.com The formation of the azomethine group (-CH=N-) is a hallmark of this reaction. researchgate.net The synthesis often proceeds by reacting the aldehyde with an amine, sometimes under catalytic conditions or with microwave assistance to improve yields and reaction times. ijacskros.comjocpr.com
| Reaction Type | Reactant | Product | Key Feature |
|---|---|---|---|
| Oximation | Hydroxylamine (NH₂OH) | This compound oxime | Formation of a C=N-OH group wikipedia.org |
| Schiff Base Synthesis | Primary Amine (R-NH₂) | N-(4-propoxy-1-naphthylidene)alkanamine | Formation of an azomethine (C=N-R) group researchgate.net |
Oxidation: The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 4-propoxy-1-naphthoic acid. This transformation can be achieved using various oxidizing agents. nih.gov Common reagents include potassium dichromate(VI) in acidic conditions or milder, more selective reagents to avoid side reactions on the aromatic ring. libretexts.org The oxidation of aldehydes is a fundamental reaction in organic synthesis, providing a direct route to carboxylic acids. organic-chemistry.orgorganic-chemistry.orgnih.gov
Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (4-propoxy-1-naphthalenyl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reagent is selective for aldehydes and ketones and typically does not affect the ether linkage or the aromatic system under standard conditions.
| Transformation | Typical Reagent | Product |
|---|---|---|
| Oxidation | Potassium dichromate(VI) / H₂SO₄ | 4-Propoxy-1-naphthalenecarboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (4-Propoxy-1-naphthalenyl)methanol |
This compound serves as a key reactant in base-catalyzed condensation reactions with ketones that possess α-hydrogens. The most notable example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. scispace.comscispace.comresearchgate.net
In this reaction, a ketone (such as acetophenone) is deprotonated by a base (e.g., NaOH or KOH) to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone known as a chalcone. ulpgc.es Chalcones derived from naphthaldehyde have been synthesized and investigated for various biological activities. nih.gov The Claisen-Schmidt condensation remains a simple and effective method for preparing these compounds. ulpgc.es
Reaction Scheme: Chalcone Synthesis
Step 1: A ketone is treated with a base (e.g., NaOH) to form a nucleophilic enolate.
Step 2: The enolate attacks the carbonyl carbon of this compound.
Step 3: The intermediate aldol product undergoes dehydration to form the final chalcone.
Reactivity of the Propoxy Ether Linkage
The propoxy group is generally stable, but the ether linkage can be cleaved under specific, typically harsh, conditions.
Cleavage of aryl ethers requires strong reagents. wikipedia.org The C-O bond can be broken using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). openstax.orglibretexts.org
Using Boron Tribromide (BBr₃): BBr₃ is a particularly effective reagent for cleaving aryl ethers to yield phenols. nih.govnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to maintain selectivity. ufp.pt The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the propyl group, leading to the formation of 4-hydroxy-1-naphthaldehyde (B1296455) and propyl bromide after workup. gvsu.edu
Using Strong Mineral Acids (HBr, HI): Concentrated HBr or HI can also cleave the ether bond, usually at elevated temperatures. openstax.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. wikipedia.org A halide ion then acts as a nucleophile, attacking the less hindered carbon of the ether (the propyl group in this case) in an Sₙ2-type mechanism. openstax.orglibretexts.org
The propoxy ether linkage in this compound is generally stable under neutral and basic conditions. Ethers are known for their lack of reactivity towards bases, nucleophiles, and mild acids, which is why they are often used as solvents. openstax.org
Basic Conditions: The ether bond is resistant to cleavage by bases. It will remain intact during reactions such as the base-catalyzed Claisen-Schmidt condensation.
Acidic Conditions: While stable to dilute or weak acids, the ether can be cleaved by strong, concentrated acids, as discussed above. openstax.orglibretexts.org The reaction requires protonation of the ether oxygen, which is unfavorable unless a very strong acid is used. wikipedia.org
Peri- and Remote Functionalization of the Naphthalene Ring System
The functionalization of the naphthalene core at positions away from the immediate influence of existing substituents presents a significant synthetic challenge. In the case of this compound, the C-8 position, also known as the peri-position, and the more distant C-5, C-6, and C-7 positions on the second ring, offer opportunities for late-stage modification of the molecule. Achieving regioselectivity in these transformations is crucial for the synthesis of complex, multi-substituted naphthalene derivatives. nih.govrsc.orgacs.org
Recent advances in transition metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of otherwise inert C-H bonds. nih.govscielo.br For 1-naphthaldehyde (B104281) derivatives, the aldehyde group can act as a directing group, facilitating functionalization at the adjacent C-2 and C-8 (peri) positions. nih.gov The electronic and steric properties of the 4-propoxy group are expected to influence the regioselectivity of these reactions.
A notable example of peri-functionalization is the palladium-catalyzed C-H methylation of 1-naphthaldehydes. nih.gov Mechanistic studies suggest that the higher electron density at the peri-position of 1-naphthaldehyde, along with the formation of stable 5,6-fused bicyclic palladacycle intermediates, directs the methylation to the C-8 position. researchgate.net While this study did not specifically include this compound, the principles can be extended to this molecule, where the electron-donating nature of the propoxy group would further enhance the electron density of the naphthalene ring system, potentially influencing the efficiency of the peri-methylation.
Remote functionalization at the C-5, C-6, and C-7 positions of the naphthalene ring is a more formidable challenge due to the increased distance from the directing group and the subtle differences in the electronic and steric environment of these C-H bonds. acs.orgnih.gov Strategies to achieve remote C-H activation often rely on the design of specialized directing groups or templates that can reach these distant positions. rsc.orgacs.orgrsc.org For instance, ruthenium-catalyzed three-component tandem reactions have been developed for the remote C-5 functionalization of naphthalenes. rsc.orgrsc.orgnih.gov These methods provide a modular approach to the synthesis of complex, multifunctional naphthalenes from simple starting materials. rsc.org While not yet demonstrated on this compound itself, these emerging methodologies hold promise for the selective functionalization of its distal ring.
The table below summarizes the regioselectivity observed in the functionalization of 1-substituted naphthalenes, providing a predictive framework for the reactivity of this compound.
| Position | Type of Functionalization | Catalyst/Reagent | Directing Group | Reference |
| C-8 (peri) | Methylation | Pd(OAc)₂ | Aldehyde (transient) | nih.gov |
| C-5 (remote) | Tandem Functionalization | [RuCl₂(p-cymene)]₂ | Phosphine (auxiliary) | rsc.orgrsc.org |
| C-6/C-7 (remote) | Olefination | Template-based | N/A | acs.org |
Mechanistic Insights into Key Reaction Pathways
Understanding the mechanisms of key reactions involving this compound is fundamental to controlling reaction outcomes and designing novel synthetic transformations. While specific mechanistic studies on this compound are scarce, insights can be gleaned from related systems and general principles of C-H activation and aromatic substitution. scielo.brmt.comyoutube.com
The functionalization of the naphthalene ring of this compound is likely to proceed through several established mechanistic paradigms, depending on the reagents and catalysts employed. Transition metal-catalyzed C-H activation reactions, for example, can occur via various pathways including oxidative addition, σ-bond metathesis, and electrophilic activation. scielo.brmt.comyoutube.com In the context of palladium-catalyzed reactions, mechanistic studies on related systems suggest that C-H activation is often the rate-determining step. rsc.orgrug.nldtu.dk
For electrophilic aromatic substitution reactions, the mechanism typically involves the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. The regioselectivity of such reactions on the this compound system will be governed by the combined directing effects of the electron-donating propoxy group (ortho-, para-directing) and the electron-withdrawing aldehyde group (meta-directing relative to its own position).
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. mdpi.comnih.govnih.govresearchgate.net DFT calculations can be used to map potential energy surfaces, identify transition states and intermediates, and calculate activation barriers for different reaction pathways. nih.govnih.govrsc.org
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for monitoring reactions in real-time and detecting transient species. spectroscopyonline.combirmingham.ac.uk
While there are no specific reports on the spectroscopic monitoring of reactions involving this compound, the principles of these techniques are broadly applicable. For instance, in a palladium-catalyzed C-H functionalization reaction, in situ NMR could potentially be used to observe the formation of organopalladium intermediates, providing direct evidence for the C-H activation step. rug.nl Similarly, in situ IR spectroscopy can track the disappearance of reactants and the appearance of products and intermediates by monitoring their characteristic vibrational frequencies.
The characterization of highly reactive and short-lived intermediates often requires more specialized techniques. For example, infrared ion spectroscopy has been used to characterize elusive reaction intermediates in the gas phase. nih.gov Low-temperature NMR spectroscopy is another valuable method for stabilizing and characterizing otherwise transient intermediates. nih.gov The application of these advanced spectroscopic methods to reactions of this compound could provide unprecedented detail about the reaction pathways.
Kinetic and Thermodynamic Analysis of Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding reaction mechanisms and optimizing reaction conditions.
Kinetic Analysis: The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of catalysts. Kinetic studies can help to determine the rate law of a reaction, which provides information about the species involved in the rate-determining step. For example, in electrophilic aromatic substitution reactions, kinetic isotope effect (KIE) studies can be used to determine whether C-H bond cleavage is involved in the rate-determining step.
Thermodynamic Analysis: The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the equilibrium and the spontaneity of the reaction. For reversible reactions, such as the sulfonation of naphthalene, the reaction can be under either kinetic or thermodynamic control. stackexchange.com At lower temperatures, the kinetically favored product, which is formed faster, predominates. At higher temperatures, the thermodynamically more stable product is the major product. stackexchange.com
A recent study on the thermochemical properties of alkoxy-substituted naphthalenes provides valuable thermodynamic data relevant to this compound. nih.govresearchgate.net The enthalpies of formation for related compounds were determined experimentally, allowing for the thermodynamic analysis of hydrogenation/dehydrogenation reactions. nih.govresearchgate.net This data can be used to estimate the thermodynamic feasibility of various transformations involving the naphthalene core of this compound.
The table below presents the standard molar enthalpies of formation in the liquid phase for some alkoxy-naphthalenes, which can serve as a reference for understanding the thermodynamic stability of this compound.
| Compound | Formula | ΔfH_m^o(l) / (kJ·mol⁻¹) | Reference |
| 2-Methoxynaphthalene | C₁₁H₁₀O | -102.5 ± 2.0 | nih.govresearchgate.net |
| 2-Ethoxynaphthalene | C₁₂H₁₂O | -143.7 ± 2.2 | nih.govresearchgate.net |
These thermodynamic data, combined with kinetic studies, provide a comprehensive picture of the reactivity of this compound and are invaluable for the rational design of synthetic routes to its derivatives.
Advanced Spectroscopic and Analytical Characterization of 4 Propoxy 1 Naphthaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Propoxy-1-naphthaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be crucial.
Comprehensive ¹H and ¹³C NMR Assignments
¹H NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the aldehyde proton, and the protons of the propoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton to its position in the structure.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between aromatic, aldehydic, and aliphatic carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |
| Naphthalene Ring Protons | 7.0 - 9.0 | Multiplets (m), Doublets (d) | 7.0 - 9.0 |
| Methylene (B1212753) (-OCH₂-) | 3.9 - 4.2 | Triplet (t) | 6.0 - 7.0 |
| Methylene (-CH₂CH₃) | 1.7 - 2.0 | Sextet (sxt) | 7.0 - 8.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 195 |
| Naphthalene Ring Carbons | 110 - 160 |
| Methylene (C-O) | 65 - 75 |
| Methylene (-CH₂CH₃) | 20 - 30 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Analysis
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group would appear around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively. The C-O stretching of the propoxy ether linkage would likely be observed in the 1200-1250 cm⁻¹ region.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aldehyde C-H Stretch | 2700 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
Raman Spectroscopy Applications
Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra. The C=O stretch of the aldehyde would also be observable. Raman spectroscopy can be particularly useful for studying the molecule's conformation and for analyses where aqueous solutions are involved, as water is a weak Raman scatterer.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would confirm its molecular formula (C₁₄H₁₄O₂). The mass spectrum would also show a fragmentation pattern, providing further structural information. Key fragmentation pathways would likely involve the loss of the propoxy group or the aldehyde group, leading to characteristic fragment ions that would support the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₁₄H₁₄O₂), HRMS provides an exact mass measurement, which confirms its molecular formula by distinguishing it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This technique is foundational for confirming the identity of the synthesized compound before further analytical investigation.
| Ion Species | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₁₄H₁₄O₂ | 214.0994 |
| [M+H]⁺ | C₁₄H₁₅O₂ | 215.1072 |
| [M+Na]⁺ | C₁₄H₁₄NaO₂ | 237.0891 |
This table is generated based on the known molecular formula of this compound and standard atomic weights. The data is illustrative of expected HRMS results.
Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of this compound. The interpretation of fragmentation spectra is a complex process that can be aided by computational tools and established chemical principles. nih.gov In electrospray ionization (ESI), the molecule is typically ionized to form a protonated molecule, [M+H]⁺. nih.gov Subsequent collision-induced dissociation (CID) reveals characteristic fragmentation patterns.
For this compound, the fragmentation is expected to initiate at the most labile bonds, primarily involving the propoxy and aldehyde functional groups. Common fragmentation pathways for such aromatic compounds include the cleavage of ether bonds and rearrangements like the McLafferty rearrangement. nih.gov
Proposed Key Fragmentations:
Loss of the propyl group: A primary fragmentation would be the cleavage of the C₃H₇ group, leading to a significant fragment ion.
Loss of propene: A common pathway for alkoxy aromatics is the elimination of an alkene (propene, C₃H₆) via a rearrangement, resulting in a hydroxy-naphthaldehyde radical cation.
Loss of the formyl radical: Cleavage of the aldehyde group can occur through the loss of a formyl radical (•CHO).
Naphthalene core fragments: Further fragmentation would lead to ions characteristic of the stable naphthalene ring system.
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Lost Neutral | Description |
| 215.1072 | [M+H - C₃H₆]⁺ | C₃H₆ | Loss of propene |
| 215.1072 | [M+H - C₃H₇O•]⁺ | C₃H₇O• | Loss of propoxy radical |
| 215.1072 | [M+H - CHO•]⁺ | CHO• | Loss of formyl radical |
This table presents a proposed fragmentation pathway for this compound based on general principles of mass spectrometry. Specific m/z values would be confirmed experimentally.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insight into the electronic structure and photophysical properties of this compound, focusing on the transitions within the naphthalene chromophore.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics of the Naphthalene Chromophore
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of its naphthalene core. Naphthalene and its derivatives are known for strong ultraviolet absorption resulting from π-π* transitions within the conjugated aromatic system. researchgate.net The spectrum typically displays multiple absorption bands. The presence of substituents—the propoxy group (an auxochrome) and the aldehyde group (a chromophore)—on the naphthalene ring is expected to modulate these absorption characteristics. Specifically, these groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted naphthalene.
| Transition Type | Typical Wavelength Range for Naphthalene | Expected Effect of Substituents |
| π → π | 220 nm, 286 nm, 312 nm | Bathochromic (red) shift |
| n → π | > 300 nm | Weak absorption band due to the aldehyde carbonyl group |
This table is based on the known spectroscopic properties of the naphthalene chromophore and the expected influence of its substituents. researchgate.netresearchgate.netresearchgate.net
Luminescence and Fluorescence Properties of Naphthaldehyde Derivatives
Naphthalene derivatives are a well-studied class of organic compounds known for their unique photophysical and chemical properties, often exhibiting strong fluorescence. nih.gov The rigid planar structure and large π-electron conjugated system of the naphthalene core contribute to high quantum yields and excellent photostability in many derivatives. nih.gov The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the naphthalene ring as well as the polarity of the solvent. rsc.org
Naphthaldehyde-based compounds can exhibit interesting luminescent behaviors, such as aggregation-induced emission (AIE). rsc.org The introduction of the propoxy and aldehyde groups to the naphthalene moiety is expected to influence the compound's emissive properties. The aldehyde group, being electron-withdrawing, can affect the energy of the excited state and potentially lead to different emission characteristics compared to other substituted naphthalenes. Naphthalene derivatives serve as excellent candidates for the development of organic electronic materials and fluorescent probes due to their strong fluorescence, photostability, and electroactivity. researchgate.netnih.gov
| Property | General Observations for Naphthalene Derivatives |
| Emission Type | Fluorescence |
| Emission Wavelength | Varies with substitution and solvent polarity |
| Quantum Yield | Generally high due to rigid π-system, but can be quenched rsc.orgphotobiology.com |
| Stokes Shift | Dependent on molecular structure and environment |
This table summarizes the general luminescence characteristics of naphthalene derivatives. Specific values for this compound require experimental measurement.
Thermal Analysis Techniques
Thermal analysis is used to study the physical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal phase transitions of materials. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For this compound, DSC can be used to determine key thermodynamic parameters associated with phase changes, such as melting and crystallization.
A typical DSC thermogram for a crystalline organic compound will show an endothermic peak corresponding to melting. The temperature at the peak of this transition is the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). nih.gov Studies on other naphthalene derivatives have shown that DSC is effective in observing these phase transitions. researchgate.net The data obtained provides crucial information about the compound's purity, thermal stability, and crystalline nature.
| Thermal Event | Parameter Measured | Description |
| Melting | Melting Temperature (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs. |
| Melting | Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the sample. nih.gov |
| Crystallization | Crystallization Temperature (T꜀) | The temperature at which the liquid-to-solid phase transition occurs upon cooling. |
| Glass Transition | Glass Transition Temperature (T₉) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. |
This table describes the thermal parameters that can be determined for this compound using DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a crucial thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgimpactanalytical.com This method provides valuable insights into the thermal stability and compositional properties of materials. lpdlabservices.co.ukazom.com The analysis is performed on a thermogravimetric analyzer, which consists of a precision balance with a sample pan situated within a furnace. wikipedia.org The instrument continuously records the mass of the sample as the temperature is increased at a constant rate. wikipedia.org
The resulting data is typically plotted as a TGA curve, with the sample's mass percentage on the y-axis and the temperature on the x-axis. azom.comlibretexts.orgxrfscientific.com The thermal stability of a substance is indicated by the temperature range in which it shows no significant mass loss. wikipedia.org The onset temperature of decomposition, which is a key indicator of thermal stability, is the temperature at which the mass loss begins. A higher decomposition temperature generally corresponds to greater thermal stability. atriainnovation.com
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, can also be plotted to show the rate of mass change with respect to temperature. The peak of the DTG curve indicates the temperature at which the rate of mass loss is at its maximum. lpdlabservices.co.uketamu.edu
The initial weight loss in the TGA curve could be attributed to the loss of moisture or residual solvents. As the temperature increases, the cleavage of the propoxy group and the degradation of the naphthaldehyde core would be expected to occur. The stability of the aromatic naphthalene ring would likely result in a significant portion of the material remaining as char residue at higher temperatures.
The following table represents a hypothetical TGA data set for this compound, illustrating the key parameters obtained from such an analysis. This data is for illustrative purposes only and does not represent actual experimental results.
| Parameter | Illustrative Value | Description |
| Onset of Decomposition (Tonset) | 250 °C | The temperature at which significant thermal decomposition begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 °C | The temperature at which the rate of mass loss is the highest, corresponding to the peak of the DTG curve. |
| Weight Loss at 300 °C | 35% | The percentage of mass lost by the sample upon reaching 300 °C. |
| Weight Loss at 500 °C | 60% | The cumulative percentage of mass lost upon heating to 500 °C. |
| Residual Mass at 600 °C | 38% | The percentage of the initial mass remaining as char residue at 600 °C. |
This illustrative data suggests that this compound would be thermally stable up to approximately 250 °C, after which it would undergo significant decomposition. The rate of this decomposition would be most rapid around 300 °C. The substantial residual mass at 600 °C would be indicative of the formation of a stable carbonaceous char.
Computational and Theoretical Studies on 4 Propoxy 1 Naphthaldehyde
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, including its stability and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. smolecule.com Using DFT methods, researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. This process involves iterative calculations to minimize the total electronic energy of the system until convergence criteria for forces and displacement are met. For 4-Propoxy-1-naphthaldehyde, such calculations would reveal the precise spatial orientation of the propoxy group relative to the naphthalene (B1677914) ring and the aldehyde functional group. While DFT is a common approach for such optimizations, specific optimized coordinates and structural data for this compound are not found in current literature. smolecule.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions)
Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation. DFT calculations, particularly Time-Dependent DFT (TD-DFT), are employed to predict electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) by calculating the energy of electronic transitions between molecular orbitals. Similarly, nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted with high accuracy, aiding in the interpretation of experimental spectra. However, published theoretical studies detailing the predicted UV-Vis transitions or NMR chemical shifts specifically for this compound are absent from the available literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A specific FMO analysis for this compound, which would provide its HOMO-LUMO energies and gap, has not been reported in dedicated studies.
Molecular Modeling and Simulation
Molecular modeling and simulation extend beyond static electronic structure to explore the dynamic behavior of molecules, including conformational changes and reaction mechanisms.
Conformational Analysis and Energetics
Flexible molecules like this compound, which contains a rotatable propoxy chain, can exist in multiple spatial arrangements known as conformations. Conformational analysis computationally explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. A comprehensive conformational analysis for this compound, detailing the relative energies of its various conformers, is not currently available in scientific databases.
Reaction Pathway Elucidation and Transition State Calculations
Computational chemistry can be used to map out the entire pathway of a chemical reaction, identifying intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the reaction's activation energy, which governs its rate. For this compound, this could involve studying its synthesis or its subsequent reactions, such as condensation reactions at the aldehyde group. While the theoretical framework for such calculations is robust, specific studies elucidating reaction pathways involving this compound are not documented.
Intermolecular Interactions and Supramolecular Assembly Prediction
Computational chemistry offers powerful tools to predict and analyze the non-covalent interactions that govern the three-dimensional arrangement of molecules in condensed phases. For this compound, these studies are crucial for understanding its crystal packing, polymorphism, and potential for forming host-guest complexes or other supramolecular architectures. The prediction of its supramolecular assembly relies on the detailed analysis of various intermolecular forces.
The dominant intermolecular interactions expected for this compound include hydrogen bonding, π-π stacking, and van der Waals forces. The aldehyde group, with its electronegative oxygen atom, can act as a hydrogen bond acceptor. While this compound itself does not have a strong hydrogen bond donor, in the presence of suitable donor molecules (like water or alcohols) or in co-crystals, C-H···O interactions involving the aldehyde or propoxy groups can be anticipated.
The interplay of these various intermolecular forces dictates the final supramolecular assembly. Computational predictions can explore different packing motifs, such as herringbone or layered structures, and estimate their relative stabilities. For example, in derivatives of 3,5-Pyrazolidinedione containing a 4-propoxy-1-naphthalenyl group, intermolecular hydrogen bonding leads to the formation of dimeric or chain-like assemblies that stabilize the crystal lattice. smolecule.com
Table 1: Predicted Intermolecular Interactions in this compound and Their Significance
| Interaction Type | Participating Moieties | Predicted Significance in Supramolecular Assembly |
| π-π Stacking | Naphthalene rings | High: Major contributor to crystal packing and stabilization. |
| Hydrogen Bonding (C-H···O) | Aldehyde oxygen, Propoxy oxygen | Moderate: Contributes to the directionality and stability of the assembly. |
| van der Waals Forces | Propoxy chain, Naphthalene core | High: Significant contribution to the overall packing efficiency. |
| C-H···π Interactions | Propoxy C-H bonds, Naphthalene π-system | Low to Moderate: Fine-tunes the molecular arrangement. |
Virtual Screening and In Silico Design of Novel Naphthaldehyde-Based Chemical Entities
The scaffold of this compound presents a valuable starting point for the in silico design and discovery of new chemical entities with tailored biological activities. Virtual screening and other computational drug design techniques are instrumental in exploring the vast chemical space and identifying promising derivatives. ijpsjournal.com
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. frontiersin.org In the absence of a known 3D structure of a biological target, ligand-based virtual screening (LBVS) can be employed. This approach utilizes the information from a set of known active compounds to build a predictive model. For instance, a pharmacophore model can be generated based on the key chemical features of known bioactive naphthaldehyde derivatives. This model would then be used to screen large compound libraries to identify molecules with similar features to this compound that are likely to exhibit the desired activity.
Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the target protein. frontiersin.org Molecular docking is a primary tool in SBVS, where libraries of compounds are computationally "docked" into the binding site of the target. This process predicts the binding conformation and affinity of each molecule, allowing for the ranking and selection of the most promising candidates for further investigation. For example, in the design of novel antimicrobial agents, molecular docking has been used to predict the binding mechanisms of naphthalene-bearing scaffolds. researchgate.net
In silico design of novel entities based on the this compound core would involve several computational steps. Initially, a library of virtual derivatives can be generated by modifying the core structure with various functional groups. These modifications can be guided by quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity.
Following the generation of a virtual library, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the designed compounds. mdpi.comresearchgate.net This early-stage filtering helps to eliminate candidates with unfavorable pharmacokinetic profiles, saving time and resources.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex and to refine the binding affinity predictions obtained from molecular docking. researchgate.net These simulations provide a more realistic picture of the interactions in a physiological environment.
Table 2: Computational Workflow for the Design of Novel this compound Derivatives
| Step | Computational Method | Objective |
| 1. Target Identification | - | Identify a biological target of interest. |
| 2. Virtual Library Generation | Combinatorial chemistry software | Create a diverse set of virtual derivatives of this compound. |
| 3. Virtual Screening | Molecular Docking (SBVS) or Pharmacophore Modeling (LBVS) | Identify potential "hit" compounds from the virtual library. |
| 4. ADME/Tox Prediction | QSAR models, specialized software | Filter out compounds with predicted poor pharmacokinetic or toxicity profiles. |
| 5. Binding Affinity Refinement | Molecular Dynamics (MD) simulations, Free energy calculations | Obtain a more accurate estimation of the binding affinity and study the stability of the ligand-protein complex. |
| 6. Lead Optimization | - | Select the most promising candidates for chemical synthesis and experimental validation. |
Through these computational approaches, the this compound scaffold can be systematically explored and optimized to generate novel chemical entities with enhanced biological activity and drug-like properties.
Advanced Academic Applications of 4 Propoxy 1 Naphthaldehyde in Materials Science and Chemical Tool Development
Fabrication of Functional Polymeric Materials and Resins
Naphthaldehyde-Incorporated Epoxy Resin Systems
There is no specific information available in the surveyed scientific literature regarding the incorporation of 4-Propoxy-1-naphthaldehyde into epoxy resin systems. Research on naphthalene-based epoxy resins often focuses on other derivatives to enhance thermal and mechanical properties, but the role of the 4-propoxy substituent in this context has not been detailed in accessible reports.
Development of Naphthalene-Based Photoinitiators and Photoswitches
While naphthalene (B1677914) moieties are utilized in the development of photoinitiators and photoswitches, there is no direct evidence in the available literature of this compound being used for these applications. Studies on similar compounds, such as 4-methoxy-1-naphthaldehyde, have been conducted, but a direct parallel to the propoxy derivative is not established in published research.
Design and Synthesis of Chemosensors and Molecular Probes
Fluorogenic Substrates and Their Analytical Utility
No specific examples of this compound being employed as a fluorogenic substrate for enzyme assays or other analytical purposes were found in the reviewed literature. The design of fluorogenic substrates is a prominent area of research, but the application of this particular compound has not been documented.
Naphthaldehyde Derivatives in Small Molecule Fluorophore Engineering
The naphthalene core is a well-established component in the engineering of small molecule fluorophores due to its favorable photophysical properties. However, research specifically detailing the synthesis and application of fluorophores derived from this compound is not present in the available scientific databases.
Utilization in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry often employs aromatic building blocks for the construction of complex, self-assembling systems. Despite the potential for the naphthaldehyde scaffold to participate in such interactions, there are no specific studies detailing the use of this compound in host-guest chemistry or self-assembly that could be cited.
Engineering Self-Assembled Naphthalene Diimide Architectures
Naphthalene diimides (NDIs) are a class of organic molecules extensively studied for their electron-accepting properties and their tendency to form highly ordered nanostructures through self-assembly. google.com These assemblies are driven by a combination of intermolecular forces, primarily π-π stacking between the electron-deficient NDI cores and, when present, hydrogen bonding between functional side chains. nih.govnih.gov The resulting architectures, which can range from nanofibers and nanobelts to vesicles and gels, are promising for applications in organic electronics, sensing, and bio-imaging. researchgate.netrsc.org
While direct studies incorporating this compound into NDI systems are not extensively documented, its structure is well-suited for such applications. The aldehyde functional group serves as a versatile chemical handle for covalently attaching the naphthaldehyde moiety onto an NDI core or its periphery. For instance, condensation reactions with amine-functionalized NDIs could yield Schiff base linkages, integrating the 4-propoxy-naphthalene unit into the final supramolecular structure.
The introduction of the 4-propoxy-naphthalene group would be expected to modulate the self-assembly behavior of the parent NDI in several ways:
Steric Influence : The bulky nature of the substituent could influence the packing arrangement of the NDI units, potentially altering the morphology of the resulting nanostructures from 2D sheets to 1D fibers. nih.gov
Electronic Modulation : The electron-donating character of the propoxy group can affect the electron-accepting nature of the naphthalene system, which in turn influences the charge-transfer interactions that are often crucial in the co-assembly of NDI-based donor-acceptor systems. nih.gov
Solubility and Processability : The alkyl propoxy chain can enhance the solubility of the NDI derivative in organic solvents, which is a critical factor for solution-based processing and device fabrication.
The synergistic effects of π-stacking, potentially modified by the appended naphthalene unit, and other intermolecular forces like hydrogen bonding are crucial for the formation of these stable, functional architectures. nih.gov
Host-Guest Interactions and Recognition Studies
Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org This principle of molecular recognition is fundamental to biological processes and has been harnessed to create sophisticated chemical sensors and smart materials. nih.gov
Naphthaldehyde derivatives, particularly those with hydroxyl groups, have been established as excellent platforms for designing fluorescent chemosensors. researchgate.net For example, 2-hydroxy-1-naphthaldehyde (B42665) serves as a functional fluorescent backbone where the hydroxyl group acts as a hydrogen-bond donor and the aldehyde (or its Schiff base derivative) acts as an acceptor. researchgate.net This pre-organized binding site allows for the selective recognition of specific ions or molecules.
Ligand Synthesis for Asymmetric Catalysis and Coordination Chemistry
The naphthaldehyde framework is a foundational component in the synthesis of ligands for metal catalysts. The ease with which the aldehyde group can be converted into imines (Schiff bases) and other coordinating moieties makes it a prime candidate for creating bespoke chemical environments around a metal center.
Chiral Naphthaldehyde-Derived Ligands in Enantioselective Reactions
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net A common strategy involves the use of a chiral ligand that coordinates to a metal catalyst. This chiral ligand-metal complex creates a three-dimensional environment that forces a reaction to proceed along a pathway that favors one enantiomeric product over the other. mdpi.com
Naphthaldehyde derivatives are valuable precursors for such chiral ligands. The synthesis typically involves reacting the aldehyde with a chiral amine or amino alcohol. The resulting Schiff base ligand contains stereochemical information from the chiral starting material. When this ligand coordinates to a metal center (e.g., Cobalt, Aluminum, Palladium), it imparts its chirality to the catalytic site. researchgate.netnih.gov This approach has been successfully applied in various enantioselective transformations, including additions of organozinc reagents to aldehydes and Strecker-type reactions. researchgate.netmdpi.com While specific catalytic systems derived from this compound are specialized, the general applicability of the naphthaldehyde scaffold for creating ligands, such as ferrosalen and biimidazoline types, is well-established for achieving high yields and enantioselectivities in catalytic reactions. researchgate.netnih.gov
Metal Complex Formation with Naphthaldehyde Ligands
Ligands derived from naphthaldehydes readily form stable complexes with a wide array of transition metal ions. semanticscholar.orgorientjchem.org The most common approach involves the synthesis of Schiff base ligands through the condensation of a naphthaldehyde derivative with a primary amine. orientjchem.orgresearchgate.net These Schiff bases can act as bidentate, tridentate, or tetradentate ligands, binding to metal ions through nitrogen and, if present, oxygen donor atoms. researchgate.net
Research has shown that Schiff bases derived from 2-hydroxy-1-naphthaldehyde form well-defined complexes with divalent metals such as Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). orientjchem.orgresearchgate.net Spectroscopic and analytical studies have elucidated the structure and stoichiometry of these complexes. The coordination geometry around the metal center is highly dependent on the specific metal ion and the structure of the ligand, with common geometries including tetrahedral, square planar, and octahedral. researchgate.netwu.ac.th
The stability of these metal complexes in solution has been quantified using techniques like pH-metric titrations. For a given naphthaldehyde-derived Schiff base ligand, the stability constants of the metal complexes often follow the Irving-Williams order: Cu(II) > Ni(II) > Co(II) > Zn(II). orientjchem.org This predictable order of stability is crucial for applications in areas like catalysis, electrochemistry, and the development of new materials with specific electronic or magnetic properties. orientjchem.org
The table below summarizes typical findings for metal complexes formed with naphthaldehyde-derived Schiff base ligands, illustrating the versatility of this class of compounds in coordination chemistry.
| Metal Ion | Typical Coordination Geometry | Ligand to Metal Ratio | Relevant Findings |
| Cu(II) | Irregular Square Planar, Octahedral | 1:1, 2:1 | Forms highly stable complexes; often exhibits the highest stability constant in a series. orientjchem.orgresearchgate.net |
| Ni(II) | Tetrahedral, Square Planar, Octahedral | 1:1, 2:1 | Geometry can vary from tetrahedral to square planar depending on the ligand structure. researchgate.netwu.ac.th |
| Co(II) | Irregular Tetrahedral | 1:1 | Often forms tetrahedral complexes with naphthaldehyde-derived Schiff bases. researchgate.net |
| Fe(II) | Octahedral | 1:1, 2:1 | Can form stable octahedral complexes. semanticscholar.org |
| Zn(II) | Tetrahedral | 1:1, 2:1 | Forms stable complexes, often used for fluorescence and luminescence studies. orientjchem.orgresearchgate.net |
| Mn(II) | Octahedral | 1:1, 2:1 | Forms stable complexes with various coordination numbers. semanticscholar.orgorientjchem.org |
Future Research Trajectories and Emerging Paradigms in 4 Propoxy 1 Naphthaldehyde Chemistry
Sustainable and Green Chemistry Approaches to Naphthaldehyde Synthesis
The chemical industry's shift towards environmental stewardship has catalyzed the development of sustainable synthetic methods. nih.gov For naphthaldehydes, this involves moving away from traditional syntheses that often rely on hazardous reagents and solvents. nih.govacs.org Green chemistry principles are now being applied to create more efficient and eco-friendly pathways. nih.gov
One promising area is the use of biodegradable and reusable catalysts. For instance, in the synthesis of related compounds like 2-hydroxy-1-naphthaldehyde (B42665) derivatives, a sulfonic acid-functionalized chitosan (B1678972) catalyst (chitosan-SO₃H) has been employed under solvent-free conditions. nih.gov This approach not only minimizes waste by eliminating hazardous solvents but also offers admirable yields and reduced reaction times. nih.gov Another key green technique is the use of energy-efficient methods like microwave irradiation, which can accelerate reaction rates and improve product quality in aqueous media. acs.orgbohrium.com
Table 1: Comparison of Green vs. Conventional Synthesis Approaches for Naphthaldehydes
| Aspect | Conventional Approaches | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses hazardous or toxic organic solvents. acs.org | Emphasizes solvent-free reactions or the use of green solvents (e.g., water). nih.govnih.gov |
| Catalysts | May involve stoichiometric, often toxic, reagents. | Utilizes recyclable and biodegradable catalysts (e.g., chitosan-based). nih.govbohrium.com |
| Energy | Typically relies on prolonged heating via conventional methods. | Employs energy-efficient techniques like microwave or ultrasonic irradiation. nih.govacs.org |
| Efficiency | Can have lower yields and generate significant waste. | Often results in higher yields, faster reactions, and improved atom economy. acs.orgnih.gov |
Development of Novel Functionalizations and Scaffold Diversification
The naphthalene (B1677914) scaffold is a privileged structure in medicinal and materials chemistry due to its rigid, planar geometry and unique electronic properties. lifechemicals.com Future research on 4-propoxy-1-naphthaldehyde will heavily emphasize the development of novel functionalization techniques to diversify this core structure and create libraries of new compounds with tailored properties. nih.gov
A key emerging strategy is diversity-oriented C–H activation, which allows for the direct modification of the naphthalene ring at various positions with high regiochemical control. nih.gov This powerful technique can be used to introduce a wide range of appendages, such as aryl or olefin groups, onto the scaffold, which would otherwise require lengthy and complex synthetic routes. nih.gov Applying regioselective C-H methylation, as demonstrated for other 1-naphthaldehydes, could provide access to new natural product analogues for further study. lifechemicals.com
Furthermore, the aldehyde group of this compound serves as a versatile handle for derivatization. Condensation reactions with various amines can produce a wide array of Schiff bases. researchgate.net The hybridization of the naphthaldehyde scaffold with other pharmacologically relevant moieties, such as diazenyl groups or heterocyclic rings, represents a promising approach for generating new chemical entities. researchgate.net These diversification strategies are crucial for exploring the structure-activity relationships of naphthaldehyde derivatives in various applications. semanticscholar.org
Table 2: Emerging Strategies for Functionalization and Diversification
| Strategy | Description | Potential Application for this compound |
|---|---|---|
| C–H Activation | Direct functionalization of carbon-hydrogen bonds on the naphthalene ring, enabling the introduction of new substituents with high regioselectivity. nih.gov | Creation of novel analogues with diverse electronic and steric properties for materials science or medicinal chemistry. |
| Schiff Base Formation | Condensation of the aldehyde group with primary amines to form imines (Schiff bases). researchgate.net | Synthesis of chemosensors, antimicrobial agents, and ligands for coordination chemistry. researchgate.net |
| Hybrid Molecule Synthesis | Combining the naphthaldehyde scaffold with other bioactive or functional moieties (e.g., triazoles, quinolones). acs.orgnih.gov | Development of new therapeutic agents or functional materials with synergistic properties. |
| Regioselective Methylation | Targeted addition of methyl groups to specific positions on the naphthalene core using transient ligand strategies. lifechemicals.com | Synthesis of complex natural product analogues and exploration of structure-activity relationships. |
Integration into Advanced Nanomaterials and Hybrid Systems
The unique photophysical properties of the naphthalene core make this compound an attractive building block for advanced functional materials. A significant future direction involves integrating this molecule into nanomaterials and hybrid organic-inorganic systems to create materials with novel capabilities.
One major area of exploration is the development of Metal-Organic Frameworks (MOFs). Naphthalene-based linkers, such as naphthalenedicarboxylic acid, are used to construct porous, crystalline MOFs with applications in gas storage and separation. bohrium.comrsc.org By modifying the aldehyde group of this compound to a carboxylate, it could be used as a functional linker to build new MOFs, where the propoxy group could tune the pore environment and functionality. researchgate.net
Another promising avenue is the functionalization of nanoparticles. nih.gov The aldehyde group can react with amine-functionalized surfaces of nanoparticles (e.g., silica (B1680970) or gold) to covalently attach the naphthaldehyde moiety. researchgate.net Such functionalized nanoparticles could serve as fluorescent probes for bioimaging or as chemosensors. nih.gov Naphthaldehyde-derived Schiff bases have already demonstrated potential as selective chemosensors for detecting metal ions like Cu²⁺ and Ni²⁺ through colorimetric and spectroscopic changes. researchgate.netresearchgate.net Immobilizing these sensor molecules on a nanoparticle platform could enhance their sensitivity and applicability in environmental or biological sensing. nih.gov Additionally, naphthalene derivatives are being explored in the creation of photoactive hybrid thin films through techniques like molecular layer deposition, opening possibilities for new electronic and optical devices. researchgate.net
Computational-Experimental Synergy in Naphthaldehyde Research
The synergy between computational modeling and experimental work is a powerful paradigm that is accelerating research and development in chemistry. rsc.org This integrated approach is becoming indispensable in studying complex molecules like this compound, allowing for a deeper understanding of their properties and reactivity.
Computational methods, particularly Density Functional Theory (DFT), are routinely used to complement experimental findings. nih.gov DFT calculations can elucidate the electronic structure, predict spectroscopic properties (IR, NMR, UV-Vis), and analyze frontier molecular orbitals (HOMO-LUMO), which provides insights into the kinetic stability and chemical reactivity of naphthaldehyde derivatives. researchgate.netmdpi.com For example, computational studies on 4-hydroxy-1-naphthaldehyde (B1296455) have been used to analyze its molecular structure and intermolecular interactions through Natural Bond Orbital (NBO) and Hirshfeld surface analyses. researchgate.net This knowledge is critical for designing molecules with desired optical or electronic properties.
This synergy is also crucial in guiding synthesis and functionalization. Computational screening can help identify promising candidate molecules for specific applications before they are synthesized, saving significant time and resources. Molecular docking studies can predict the binding interactions of naphthaldehyde derivatives with biological targets, guiding the design of new therapeutic agents. As computational power grows and theoretical models become more accurate, the interplay between in silico prediction and real-world experimentation will be a central driver of innovation in naphthaldehyde chemistry.
Table 3: Role of Computational Methods in Naphthaldehyde Research
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure and electronic properties. nih.govresearchgate.net | Optimized geometry, vibrational frequencies (IR), NMR chemical shifts, electronic transitions (UV-Vis). mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. | Energy gap, chemical reactivity, kinetic stability, and charge transfer properties. researchgate.net |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in a crystal lattice. | Identification and characterization of noncovalent interactions like hydrogen bonding and π-π stacking. researchgate.net |
| Molecular Docking | Prediction of the binding orientation of a molecule to a biological target (e.g., an enzyme). | Binding affinity, interaction modes, and guidance for rational drug design. |
Q & A
Q. What are the optimal synthetic routes for 4-Propoxy-1-naphthaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound typically involves formylation of 4-propoxynaphthalene. Two primary methods are:
- Vilsmeier-Haack Reaction : Uses POCl₃ and DMF under anhydrous conditions. The reaction temperature (0–5°C) and stoichiometric ratio of reagents (1:1.2 for naphthalene:DMF) are critical to minimize side products like chlorinated byproducts .
- Friedel-Crafts Acylation : Requires AlCl₃ as a Lewis catalyst and propionyl chloride. However, this method may lead to over-acylation if reaction times exceed 4 hours .
Key Considerations : - Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and propoxy group (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) confirm substitution patterns. Coupling constants in COSY spectra validate spatial proximity of aromatic protons .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 200.1 ([M]⁺) and fragment ions (e.g., m/z 157.0 from aldehyde loss) .
Q. What are the major reaction pathways of this compound, and how do substituents influence reactivity?
- Oxidation : With KMnO₄ in alkaline medium, the aldehyde group oxidizes to 4-propoxy-1-naphthoic acid. The propoxy group stabilizes intermediates via resonance, reducing over-oxidation risks .
- Reduction : NaBH₄ in methanol yields 4-propoxy-1-naphthalenemethanol. Steric hindrance from the propoxy group slows reduction kinetics compared to unsubstituted analogs .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5- and 8-positions due to directing effects of the electron-donating propoxy group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Functional Selection : B3LYP/6-311+G(d,p) accurately models aromatic systems with electron-donating groups. The inclusion of exact exchange (e.g., 20% Hartree-Fock) improves thermochemical accuracy for bond dissociation energies .
- Key Outputs :
- Validation : Compare computed IR spectra with experimental data to refine basis sets .
Q. How can enzyme inhibition assays be designed to study this compound’s interaction with alcohol dehydrogenase (ADH)?
- Fluorogenic Assays : Use NADH fluorescence (λₑₓ = 340 nm, λₑₘ = 460 nm) to monitor ADH activity. Pre-incubate ADH with this compound (0.1–10 mM) and measure IC₅₀ via nonlinear regression .
- Kinetic Analysis :
- Competitive inhibition confirmed by increased Kₘ and unchanged Vₘₐₓ in Lineweaver-Burk plots.
- Structural modeling (AutoDock) identifies hydrogen bonds between the aldehyde group and ADH’s catalytic zinc .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
Q. How does this compound’s toxicity profile compare to analogs like 4-methoxy derivatives?
- In Vitro Toxicity : Use HepG2 cells for cytotoxicity assays (MTT protocol, 24–72 hr exposure). EC₅₀ values for 4-propoxy derivatives are typically 2–3× higher than methoxy analogs due to reduced metabolic activation .
- Metabolic Pathways : LC-MS/MS identifies glutathione adducts from aldehyde metabolism, indicating oxidative stress pathways .
Q. What green chemistry approaches can optimize this compound synthesis?
Q. How do electronic effects of the propoxy group influence photophysical properties?
- UV-Vis Spectroscopy : The propoxy group red-shifts absorption (λₘₐₓ ~320 nm) compared to methoxy analogs (λₘₐₓ ~300 nm) due to enhanced conjugation .
- Fluorescence Quenching : Stern-Volmer plots quantify quenching by heavy atoms (e.g., iodide), revealing static vs. dynamic mechanisms .
Q. What computational tools model the environmental persistence of this compound?
- EPI Suite : Predict biodegradation (BIOWIN3 model: <0.5 suggests persistence) and bioaccumulation (log BCF ~2.1) .
- Molecular Dynamics : Simulate hydrolysis pathways in aquatic systems (pH 7, 25°C) to identify half-lives (>30 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
